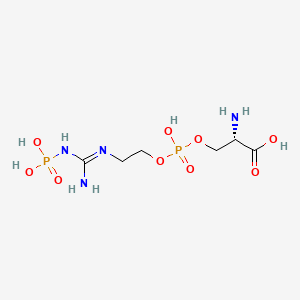
N-Phospho-L-lombricine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phospho-L-lombricine is a phosphoramide consisting of L-lombricine having a phospho group attached to the guanidine. It derives from a L-lombricine. It is a conjugate acid of a N-phosphonato-L-lombricine(2-). It is an enantiomer of a N-phospho-D-lombricine.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1. Enzyme Activity Modulation
N-Phospho-L-lombricine has been studied for its ability to modulate enzyme activities, particularly in the context of phosphodiesterase enzymes. These enzymes play crucial roles in cellular signaling pathways, and the phosphorylation of L-lombricine enhances its interaction with these enzymes, potentially leading to novel therapeutic strategies for diseases linked to dysregulated signaling pathways .
1.2. Neuroactive Compounds
Research indicates that this compound exhibits neuroactive properties. It has been shown to influence neurotransmitter release and could be beneficial in developing treatments for neurodegenerative diseases . The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neurological research.
Pharmacological Applications
2.1. Antitumor Activity
this compound has demonstrated promising antitumor activity in preclinical studies. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through the regulation of key apoptotic proteins .
2.2. Antimicrobial Properties
The compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that this compound can inhibit the growth of certain strains of E. coli and Staphylococcus aureus, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals and food preservation .
Environmental Applications
3.1. Bioremediation
Due to its origin from earthworms, this compound is being investigated for its role in bioremediation processes. Earthworms are known to enhance soil health and degrade pollutants, and the application of this compound could enhance microbial activity in contaminated soils, facilitating the breakdown of toxic substances .
3.2. Soil Fertility Enhancement
Research suggests that this compound can improve soil fertility by promoting beneficial microbial communities in the soil ecosystem. This application is particularly relevant in sustainable agriculture practices aimed at enhancing crop yields without relying on synthetic fertilizers .
Case Studies and Research Findings
Propiedades
Número CAS |
25540-15-2 |
|---|---|
Fórmula molecular |
C6H16N4O9P2 |
Peso molecular |
350.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2-[[amino-(phosphonoamino)methylidene]amino]ethoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/t4-/m0/s1 |
Clave InChI |
QOYUHKALUMVCHB-BYPYZUCNSA-N |
SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |
SMILES isomérico |
C(COP(=O)(O)OC[C@@H](C(=O)O)N)N=C(N)NP(=O)(O)O |
SMILES canónico |
C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |
Key on ui other cas no. |
25540-15-2 |
Sinónimos |
N-phosphoryl lombricine N-phosphoryllombricine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















